4-(Isobutyrylamino)-N-(2-[4-(methoxyphenyl)-1-piperazinyl]ethyl)-N-2-pyridinylbenzamide (RS-1269) is a novel compound identified as a potent and selective antagonist of the CC chemokine receptor 4 (CCR4) []. It represents a potential lead compound for developing therapeutic agents for atopic dermatitis and inflammatory diseases [].
The synthesis of RS-1269 is described as a multi-step process involving the modification of a previously identified CCR4 antagonist, 3-{2-[(2R)-2-phenyl-4-(4-pyridin-4-ylbenzyl)morpholin-2-yl]ethyl}quinazoline-2,4(1H,3H)-dione (RS-1154) []. The exact synthetic procedure for RS-1269 is not explicitly detailed in the provided papers.
RS-1269 acts as a potent and selective antagonist of the CCR4 receptor []. It exhibits high affinity for CCR4 and effectively inhibits the binding of CCL17, a natural ligand of CCR4, to the receptor []. By blocking the interaction of CCL17 with CCR4, RS-1269 is believed to inhibit the migration of T helper 2 (Th2) cells, which play a crucial role in allergic and inflammatory responses [].
Inhibition of Allergic Inflammation: In a mouse model of ovalbumin-induced ear swelling, oral administration of RS-1269 significantly reduced ear thickness, indicating its potential in treating allergic inflammation [].
Suppression of Endotoxic Shock: RS-1269 demonstrated efficacy in reducing the production of tumor necrosis factor-alpha (TNF-α) in a mouse model of lipopolysaccharide-induced endotoxic shock, suggesting its potential in managing inflammatory conditions [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4